N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide
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Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide is an organic compound with the molecular formula C13H15NOS2. This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide typically involves the coupling of thiophene derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
2-Methylthiophene: A methyl-substituted thiophene derivative.
N-Methylthiophene: A thiophene derivative with a methyl group on the nitrogen atom.
Uniqueness
N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both thiophene rings and an amide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-9(2)13(15)14-6-12-5-11(8-17-12)10-3-4-16-7-10/h3-5,7-9H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQFTZTYSQWJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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